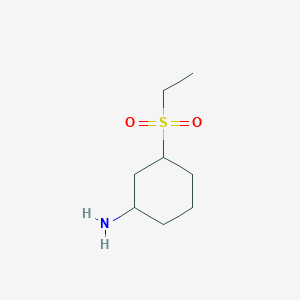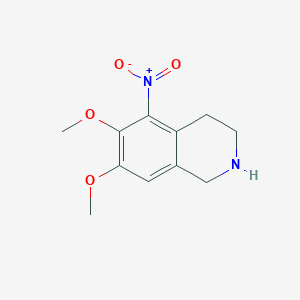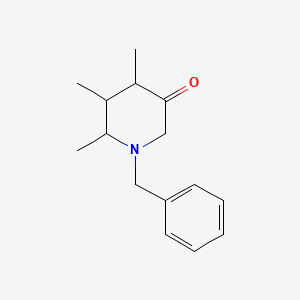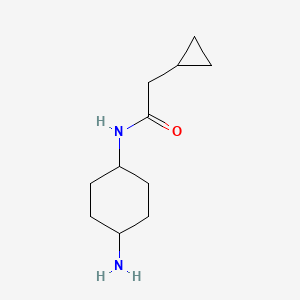
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminomethyl group provides a site for further functionalization, enabling the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in chemical behavior and biological activity.
5-(Aminomethyl)-1-phenyl-1H-pyrazol-3-amine:
Uniqueness
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-9-4(3-6)2-5(7)8-9/h2H,3,6H2,1H3,(H2,7,8) |
Clave InChI |
ANOJCASZXBLLPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



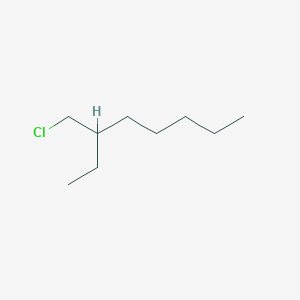
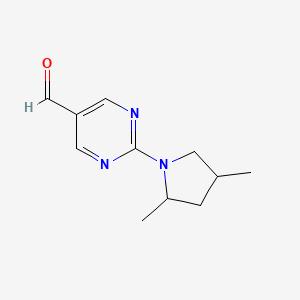

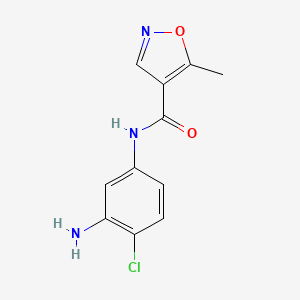
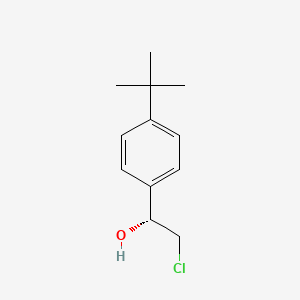
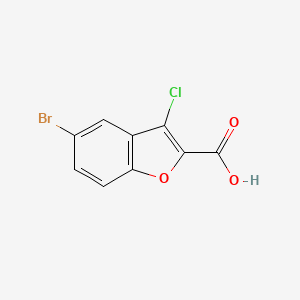
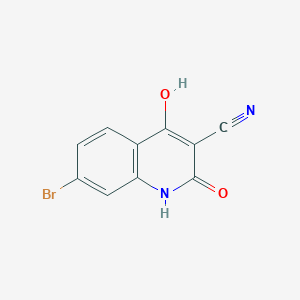
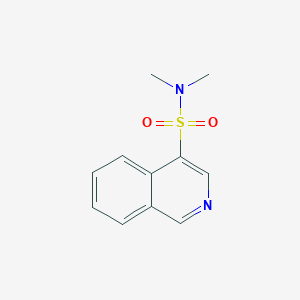
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
